1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Overview
Description
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole with cyclopentanone under specific conditions. The process may include steps such as:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methylthioamide with an appropriate halogenated compound.
Cyclopentanone Reaction: The thiazole derivative is then reacted with cyclopentanone in the presence of a base to form the desired amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
- This compound dihydrochloride
Comparison: this compound stands out due to its unique combination of a thiazole ring and a cyclopentane moiety, which imparts distinct chemical and biological properties. Compared to its hydrochloride and dihydrochloride counterparts, the free amine form may exhibit different solubility and reactivity profiles.
Conclusion
This compound is a compound of significant interest in various research fields due to its unique structure and versatile applications
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-8(11-7)9(10)4-2-3-5-9/h6H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBURDQJIFLAWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181234-20-7 | |
Record name | 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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